molecular formula C18H19N5O3 B2982436 8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896321-53-2

8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2982436
CAS No.: 896321-53-2
M. Wt: 353.382
InChI Key: RKWIGOLOMVUBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a pyrimidine ring fused to an imidazole ring and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of purines involves a six-membered pyrimidine ring fused to a five-membered imidazole ring. Significant delocalization exists among the purine ring’s electrons. Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and their derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For purines, these properties can include solubility, melting point, and molecular weight .

Scientific Research Applications

Synthesis and Evaluation for Antidepressant Agents

A study by Zagórska et al. (2016) explored the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant applications. The research involved synthesizing a series of derivatives and assessing their affinity for serotonin receptors and phosphodiesterase inhibitors. The study identified compounds with promising activity as potential antidepressants and anxiolytics, underscoring the utility of 1H-imidazo[2,1-f]purine derivatives in designing new therapeutic agents for mental health disorders (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity Studies

Nilov et al. (1995) investigated the synthesis and biological activity of 7,8-polymethylenehypoxanthine derivatives, which are structurally related to 8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This research aimed to explore the antiviral and antihypertensive properties of these compounds, demonstrating the potential of such derivatives in the development of novel therapeutic agents (Nilov et al., 1995).

Antiviral Activity of Nucleoside Analogues

Kim et al. (1978) conducted a study on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a class related to the chemical structure of interest. This research highlighted the moderate antiviral activity of these compounds against various viruses, suggesting the potential application of such structures in antiviral drug development (Kim et al., 1978).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain the purine moiety are used for their biological activities, such as anticancer, enzyme inhibition capacity, antioxidant, antimicrobial, anti-inflammatory, antituberculous, and many more .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-5-26-13-8-6-12(7-9-13)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-9H,5H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWIGOLOMVUBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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